REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.Br[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:4][CH:3]=1 |f:2.3.4|
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Name
|
|
Quantity
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12.8 g
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Type
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reactant
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Smiles
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ClC1=CC=C(N)C=C1
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Name
|
|
Quantity
|
12.2 mL
|
Type
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reactant
|
Smiles
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BrCC(=O)OCC
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Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
330 mL
|
Type
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solvent
|
Smiles
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C(C)#N
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
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filtered
|
Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated
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Type
|
CUSTOM
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Details
|
triturated DCM
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Type
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FILTRATION
|
Details
|
the resulting solid was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)NCC(=O)OCC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |